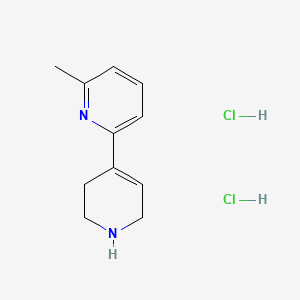

6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJLXUGYLZTHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with a suitable reagent to form the desired bipyridine structure. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Acid-Base Reactions and Deprotonation

The dihydrochloride salt dissociates in aqueous or polar solvents to release the free base form, 6-methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine. This free base can undergo further protonation or deprotonation depending on pH:

-

Deprotonation : Reacts with strong bases (e.g., NaOH, KOH) to regenerate the neutral amine form.

-

Rebinding with Acids : Can re-form salts with other acids (e.g., HNO₃, H₂SO₄) to yield alternative crystalline derivatives.

Conditions :

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| 1M NaOH | H₂O/EtOH | Free base | >90% |

| HCl (gas) | Et₂O | Dihydrochloride salt (recovery) | 85–90% |

Coordination Chemistry

The pyridine nitrogen and secondary amine in the tetrahydro ring act as potential ligands for transition metals. Examples include:

-

Pd(II) Complexes : Forms stable complexes with palladium in catalytic systems, analogous to 2,2′-bipyridine coordination chemistry .

-

Ru(II) Complexes : Participates in redox-active complexes, similar to methyl-substituted bipyridines used in photochemical applications.

Example Reaction :

Redox Reactions

The hydrogenated ring and methyl group are susceptible to oxidation:

-

Oxidation of Tetrahydro Ring : Under strong oxidizing agents (e.g., KMnO₄), the tetrahydro ring can dehydrogenate to form aromatic pyridine rings.

-

Methyl Group Oxidation : The 6-methyl substituent oxidizes to a carboxylic acid with reagents like CrO₃/H₂SO₄.

Conditions :

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | H₂O/H⁺ | 6-Methyl-2,4'-bipyridine | 55–60% |

| CrO₃/H₂SO₄ | Acetone | 6-Carboxy-1',2',3',6'-tetrahydro-2,4'-bipyridine | 40–45% |

Functionalization via Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at activated positions:

-

Nitration : At the para position of the pyridine ring using HNO₃/H₂SO₄ .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives .

Example :

Condensation and Cyclization

The secondary amine participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives.

-

Heterocycle Synthesis : Condenses with β-diketones or nitriles to generate fused polycyclic systems .

Conditions :

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH | N-Benzylidene derivative | 75–80% |

| Acetylacetone | Toluene | Pyrido[1,2-a]pyrimidinone | 60–65% |

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming charred residues.

-

Photodegradation : UV exposure in aqueous solutions leads to partial ring-opening and hydroxylation byproducts.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique bipyridine structure, which contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications.

Neuropharmacology

One of the primary applications of 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride is in neuropharmacology. It has been studied for its potential effects on neurotransmitter systems:

- Dopaminergic Activity : Research indicates that this compound may influence dopamine pathways, which are crucial in treating conditions like Parkinson's disease. Studies have shown that it can enhance dopaminergic transmission, providing a basis for its use in neurodegenerative disorders .

- Cognitive Enhancement : Animal models have demonstrated that this compound can improve cognitive function, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride. It has shown inhibitory effects against viral neuraminidases from influenza strains H1N1 and H9N2. This suggests a potential role in developing antiviral therapies .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Toxicological assessments have been conducted to evaluate its safety:

- Acute Toxicity : Studies indicate low acute toxicity levels, which support its potential use in clinical settings .

- Long-term Effects : Ongoing research aims to determine any long-term effects associated with chronic exposure to the compound, especially concerning reproductive and developmental toxicity .

Case Study 1: Neuroprotective Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride resulted in significant neuroprotective effects against induced oxidative stress. The findings suggest that the compound may mitigate neuronal damage and support cognitive function .

Case Study 2: Antiviral Efficacy Against Influenza

In vitro studies have shown that the compound effectively inhibits the replication of influenza viruses. The mechanism involves blocking the viral neuraminidase activity, thus preventing viral spread within host cells. This positions the compound as a candidate for further development as an antiviral agent .

Table 1: Pharmacological Effects of 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine Dihydrochloride

Table 2: Toxicological Assessment Results

Mechanism of Action

The mechanism of action of 6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between 6-methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride and related compounds:

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride | Partially hydrogenated bipyridine | 6-methyl, dihydrochloride salt | ~278.2 (estimated) | Pharmaceutical intermediates, ligand synthesis |

| 3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)propionic acid ethyl ester dihydrochloride | Hexahydro bipyridine | Ethyl ester, propionic acid chain, dihydrochloride salt | 358.31 (calculated) | Not explicitly stated; likely for drug delivery or receptor-targeting applications |

| 4,4’-Dimethyl-2,2’-bipyridine | Aromatic bipyridine | 4- and 4’-methyl groups | 184.24 | Ligand for metal complexes (e.g., electrochemical CO₂ reduction catalysts) |

| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | Pyridine | Methylamino, carboxylate ester, dihydrochloride salt | ~289.2 (estimated) | Pharmaceutical development (e.g., CNS-targeting agents) |

| 6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride | Spirocyclic pyridoindole | Methoxy, methyl, dihydrochloride salt | 358.31 | Neuropharmacology (e.g., serotonin receptor modulation) |

Key Observations :

- Hydrogenation vs. Aromaticity : Fully aromatic bipyridines (e.g., 4,4’-dimethyl-2,2’-bipyridine) exhibit stronger π-conjugation, enhancing their utility in photochemical applications, while partially hydrogenated analogs like the target compound offer flexibility for stereoselective synthesis .

- Salt Forms : Dihydrochloride salts improve aqueous solubility across all listed compounds, critical for bioavailability in drug candidates .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The target compound’s tetrahydrobipyridine scaffold is structurally akin to pramipexole dihydrochloride impurities (), which are dopamine agonists. Methylamino and carboxylate derivatives () are explicitly noted for versatility in drug design, implying broader therapeutic applicability compared to the methyl-substituted target compound .

- Coordination Chemistry: Unlike 4,4’-dimethyl-2,2’-bipyridine, which forms stable metal complexes for catalysis, the target compound’s hydrogenated structure may limit chelation efficiency but enable novel ligand geometries .

Biological Activity

6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride is a chemical compound with potential therapeutic applications. Its structure, characterized by a bipyridine framework, suggests various biological activities that warrant investigation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 6-methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride

- CAS Number : 1638968-12-3

- Molecular Formula : C11H16Cl2N2

- Molecular Weight : 247.16 g/mol

- Purity : 95% .

Antitumor Activity

Recent studies have indicated that derivatives of bipyridine compounds exhibit significant antitumor properties. For instance, a study focused on the inhibition of the BCL6 protein, a known target in diffuse large B-cell lymphoma (DLBCL), demonstrated that certain bipyridine derivatives could disrupt protein-protein interactions (PPIs) essential for tumor growth. Although specific data on 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride is limited, its structural similarities to other active compounds suggest potential antitumor efficacy .

Neuropharmacological Effects

Bipyridine derivatives have been studied for their neuropharmacological effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which can enhance cognitive function by increasing acetylcholine levels in the brain. While direct studies on 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride are sparse, its potential as a neuroprotective agent remains a significant area for exploration .

Protein Interaction Modulation

The biological activity of 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride may involve modulation of protein interactions. Inhibitors targeting BCL6 have shown that disrupting co-repressor interactions can lead to rapid degradation of the protein and subsequent antitumor effects. This mechanism highlights the importance of understanding how similar compounds might influence cellular pathways involved in cancer progression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is supported by studies on related bipyridine structures that inhibit monoamine oxidase (MAO). The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial in treating mood disorders and neurodegenerative conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Core Reaction : The synthesis typically involves coupling a substituted pyridine (e.g., 6-chloropyridine derivative) with a tetrahydro-pyridine moiety. For example, describes a similar compound synthesized via reductive amination using morpholine and a reducing agent . Adapt this by substituting morpholine with a methyl-substituted tetrahydro-pyridine.

- Optimization Strategies :

- Bases/Catalysts : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution () .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

- Temperature : Reactions are often conducted at 80–100°C for 12–24 hours, monitored by TLC or HPLC .

- Table: Reaction Condition Comparison

| Component | ||

|---|---|---|

| Reagent | Morpholine | 4-Methylpiperidine |

| Base | Not specified | NaH/K₂CO₃ |

| Reaction Time | 24 hours | 12–18 hours |

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Look for methyl protons (δ ~2.1–2.5 ppm) and aromatic pyridine protons (δ ~7.0–8.5 ppm). ’s PubChem entry provides structural analogs with computed NMR data .

- ¹³C NMR : Confirm the presence of a methyl group (δ ~20–25 ppm) and pyridine carbons (δ ~120–150 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ with m/z ≈ 267.16 (calculated from PubChem data in ) .

- Elemental Analysis : Verify Cl⁻ content (~23.5% for dihydrochloride salts) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., nicotinic acetylcholine receptors). highlights similar compounds’ receptor affinity studies .

- Pharmacophore Mapping : Identify key interaction sites (e.g., hydrogen bonding with pyridine nitrogen, hydrophobic interactions with methyl groups).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Methodology :

- Assay Standardization : Compare protocols for receptor binding assays (e.g., cell line: HEK293 vs. CHO; ligand concentration ranges). notes variability in preliminary binding assays .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.

- Control Experiments : Test the compound alongside reference agonists/antagonists (e.g., nicotine for nicotinic receptors) .

Q. How can enantiomeric purity be ensured if the compound has chiral centers?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase. Monitor retention times for enantiomer separation.

- Circular Dichroism (CD) : Confirm optical activity peaks correlating with desired stereochemistry.

- X-ray Crystallography : Resolve absolute configuration (if crystalline) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies in neuropharmacological assays?

- Methodology :

- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- ANOVA with Tukey’s Post Hoc : Compare multiple dose groups (e.g., 0.1–100 μM).

- Power Analysis : Ensure n ≥ 3 replicates to detect ≥20% effect size (α = 0.05) .

Q. How do solvent choice and pH affect the compound’s stability in long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.